GSK9311

Description

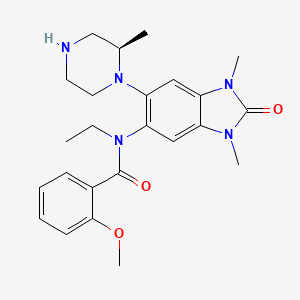

Structure

3D Structure

Properties

IUPAC Name |

N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxobenzimidazol-5-yl]-N-ethyl-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N5O3/c1-6-28(23(30)17-9-7-8-10-22(17)32-5)20-13-18-19(27(4)24(31)26(18)3)14-21(20)29-12-11-25-15-16(29)2/h7-10,13-14,16,25H,6,11-12,15H2,1-5H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXIHQFRQPGCCR-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=C(C=C2C(=C1)N(C(=O)N2C)C)N3CCNCC3C)C(=O)C4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C1=C(C=C2C(=C1)N(C(=O)N2C)C)N3CCNC[C@H]3C)C(=O)C4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of GSK2982772: An In-depth Technical Guide

A Note on the Subject Compound: Initial inquiries regarding "GSK9311" revealed its classification as a bromodomain inhibitor, primarily utilized as a negative control in research. It has become evident that the intended subject of this technical guide is likely a member of GlaxoSmithKline's (GSK) portfolio of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, which are central to the study of necroptosis. Consequently, this guide will focus on GSK2982772 , a well-characterized, first-in-class, selective RIPK1 inhibitor that has progressed to clinical trials. This substitution allows for a comprehensive exploration of the mechanism of action within the necroptosis pathway, aligning with the technical nature of the original request.

Core Mechanism of Action: Allosteric Inhibition of RIPK1

GSK2982772 is a potent and highly selective, orally active inhibitor of RIPK1 kinase.[1] Its primary mechanism of action is through allosteric inhibition .[2][3] Unlike ATP-competitive inhibitors that bind to the active site of the kinase, GSK2982772 binds to a distinct allosteric pocket on the RIPK1 kinase domain.[2][3] This binding induces a conformational change in the enzyme, locking it in an inactive state and thereby preventing its downstream signaling functions.[4]

The binding of GSK2982772 to this allosteric site is characterized by its high specificity for RIPK1, with over 1,000-fold selectivity against a broad panel of other kinases.[1] This exquisite selectivity minimizes off-target effects, a crucial attribute for a therapeutic agent. By inhibiting the kinase activity of RIPK1, GSK2982772 effectively blocks the initiation of the necroptotic cell death pathway and the production of pro-inflammatory cytokines.[2][5]

Modulation of the Necroptosis Signaling Pathway

Necroptosis is a form of programmed cell death that is implicated in a variety of inflammatory and degenerative diseases. The signaling cascade is initiated by the activation of death receptors, such as the tumor necrosis factor receptor 1 (TNFR1). Upon TNF-α binding, a signaling complex is formed, leading to the activation of RIPK1.[6]

Activated RIPK1, in turn, phosphorylates and activates RIPK3, which then phosphorylates the mixed lineage kinase domain-like protein (MLKL).[6] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which further propagate inflammation.

GSK2982772 intervenes at a critical upstream point in this pathway. By inhibiting RIPK1 kinase activity, it prevents the phosphorylation of RIPK3 and the subsequent activation of MLKL, thereby halting the execution of necroptosis.[5]

Quantitative Data Summary

The potency of GSK2982772 has been evaluated in a variety of biochemical and cellular assays. The following table summarizes key quantitative data.

| Assay Type | Target | Species | IC50 (nM) | Reference(s) |

| Biochemical Assays | ||||

| ADP-Glo Kinase Assay | RIPK1 | Human | 6.3 | [5] |

| RIP1 FP Binding Assay | RIPK1 | Human | 16 | [7] |

| RIP1 FP Binding Assay | RIPK1 | Monkey | 20 | [1] |

| Cellular Assays | ||||

| TNF-induced Necroptosis | HT-29 cells | Human | 1.3 | [8] |

| Cytokine Release | UC explants | Human | - | [7] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for key assays used in the characterization of GSK2982772.

ADP-Glo™ Kinase Assay for RIPK1 Activity

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human RIPK1 enzyme

-

Myelin Basic Protein (MBP) substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

GSK2982772 or other test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Kinase Reaction:

-

Prepare a reaction mixture containing kinase assay buffer, recombinant RIPK1 enzyme, and MBP substrate.

-

Add GSK2982772 or vehicle control (DMSO) to the appropriate wells of the assay plate.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[9]

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[10][11]

-

Incubate at room temperature for 40 minutes.[12]

-

Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal from the newly synthesized ATP.[10][11]

-

Incubate at room temperature for 30-60 minutes.[12]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a luminometer.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the RIPK1 kinase activity.

-

Calculate the percent inhibition for each concentration of GSK2982772 and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Necroptosis Assay

This assay measures the ability of a compound to protect cells from TNF-α-induced necroptosis.

Materials:

-

Human colorectal adenocarcinoma cell line (HT-29) or other suitable cell line

-

Cell culture medium and supplements

-

Human TNF-α

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

Smac mimetic (optional, to enhance TNF-α-induced cell death)

-

GSK2982772 or other test compounds

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

96-well clear-bottom white plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Cell Seeding:

-

Seed HT-29 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Pre-treat the cells with serial dilutions of GSK2982772 or vehicle control for 1-2 hours.

-

-

Induction of Necroptosis:

-

Add a combination of human TNF-α and a pan-caspase inhibitor (z-VAD-fmk) to the wells to induce necroptosis. A Smac mimetic can also be included to potentiate the effect.

-

Incubate the plate for a specified time (e.g., 24 hours) at 37°C in a CO₂ incubator.

-

-

Cell Viability Measurement:

-

Equilibrate the plate to room temperature.

-

Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.

-

Incubate for a short period to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percent cell viability for each treatment condition relative to the vehicle-treated, non-induced control.

-

Determine the EC50 value of GSK2982772 by fitting the data to a dose-response curve.

-

Conclusion

GSK2982772 is a pioneering example of a highly selective, allosteric RIPK1 inhibitor. Its mechanism of action, centered on the prevention of RIPK1-mediated necroptosis and inflammation, has positioned it as a valuable tool for investigating the role of this pathway in various diseases. Although clinical trials in psoriasis and ulcerative colitis did not show significant efficacy, the development of GSK2982772 has provided a wealth of information for the scientific community and has paved the way for the continued exploration of RIPK1 inhibition as a therapeutic strategy. The detailed understanding of its mechanism, supported by robust quantitative data and well-defined experimental protocols, underscores the rigorous process of modern drug discovery and development.

References

- 1. cloud-clone.com [cloud-clone.com]

- 2. bmjopengastro.bmj.com [bmjopengastro.bmj.com]

- 3. Comparison of the Pharmacokinetics of RIPK1 Inhibitor GSK2982772 in Healthy Western and Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. RIPK1 Kinase Enzyme System [promega.com]

- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 11. ulab360.com [ulab360.com]

- 12. promega.com [promega.com]

The Critical Role of a Negative Control: A Technical Guide to Utilizing GSK9311 with the BRPF1 Bromodomain Inhibitor GSK6853

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the pursuit of novel therapeutics targeting epigenetic reader domains, the selective BRPF1 bromodomain inhibitor GSK6853 has emerged as a potent chemical probe. To rigorously validate its on-target effects and dissect the specific consequences of BRPF1 inhibition, the use of a structurally related but biologically inactive negative control is indispensable. This technical guide provides an in-depth overview of GSK9311, the designated negative control for GSK6853. We present a comprehensive compilation of comparative data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows to empower researchers in the confident application of this critical tool for robust scientific inquiry.

Introduction: The Imperative of a Negative Control in Chemical Probe-Based Research

Chemical probes are powerful reagents for interrogating the function of specific proteins in complex biological systems. However, to ensure that any observed phenotype is a direct consequence of modulating the intended target, and not due to off-target effects or the compound's chemical scaffold, a well-characterized negative control is essential. This compound was designed as the negative control for GSK6853, a highly potent and selective inhibitor of the BRPF1 bromodomain.[1][2] BRPF1 (Bromodomain and PHD Finger Containing 1) is a scaffolding protein crucial for the assembly and activity of MYST family histone acetyltransferase (HAT) complexes, which play a key role in chromatin remodeling and transcriptional regulation.[1][3][4]

GSK6853 potently inhibits the BRPF1 bromodomain, a reader domain that recognizes acetylated lysine residues on histone tails, thereby disrupting the recruitment of the HAT complex to chromatin.[3] this compound is a close structural analog of GSK6853, differing by the alkylation of the 5-amide group. This seemingly minor modification sterically hinders the optimal conformation required for binding to the BRPF1 bromodomain, resulting in a significant loss of inhibitory activity.[1][5] This property makes this compound an ideal tool to differentiate between BRPF1-specific effects and any potential off-target or non-specific activities of GSK6853.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the activity of GSK6853 and its negative control, this compound, across various biochemical and cellular assays.

Table 1: Biochemical Potency and Selectivity

| Compound | Target | Assay Type | pIC50 | IC50 (nM) | pKd | Kd (nM) | Selectivity |

| GSK6853 | BRPF1 | TR-FRET | 8.1 | 8 | 9.5 | 0.3 | >1600-fold over other bromodomains |

| BRPF2 | TR-FRET | 5.1 | - | - | - | ||

| BRPF3 | TR-FRET | 4.8 | - | - | - | ||

| BRD4 BD1 | TR-FRET | 4.7 | - | - | - | ||

| BRD4 BD2 | TR-FRET | <4.3 | - | - | - | ||

| This compound | BRPF1 | TR-FRET | 6.0 | - | - | - | |

| BRPF2 | TR-FRET | 4.3 | - | - | - |

Data compiled from multiple sources.[2][3][6][7][8]

Table 2: Cellular Target Engagement and Activity

| Compound | Target | Assay Type | Cell Line | pIC50 | IC50 (nM) |

| GSK6853 | Endogenous BRPF1 | Chemoproteomics | HUT-78 | 8.6 | - |

| NanoLuc-BRPF1 | NanoBRET | HEK293 | 7.7 | 20 | |

| This compound | NanoLuc-BRPF1 | NanoBRET | HEK293 | 5.4 | - |

Data compiled from multiple sources.[1][3]

Signaling Pathway and Mechanism of Action

GSK6853 exerts its effects by inhibiting the bromodomain of BRPF1. BRPF1 acts as a scaffold protein, bringing together the catalytic subunit of MYST family histone acetyltransferases (such as MOZ, MORF, and HBO1) with other regulatory proteins like ING5 and MEAF6 to form a functional HAT complex. This complex is recruited to specific chromatin regions through the interaction of the BRPF1 bromodomain with acetylated histone tails. Once recruited, the HAT complex acetylates histone tails, leading to a more open chromatin structure and facilitating gene transcription. By blocking the BRPF1 bromodomain, GSK6853 prevents the recruitment of the MYST HAT complex to chromatin, thereby inhibiting histone acetylation and subsequent gene expression.

Caption: BRPF1 signaling pathway and points of intervention.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay quantitatively measures the binding of GSK6853 and this compound to the BRPF1 bromodomain.

Caption: TR-FRET assay experimental workflow.

Methodology:

-

Reagent Preparation: Prepare assay buffer, Europium-labeled BRPF1 bromodomain (donor), biotinylated acetylated histone peptide ligand, and streptavidin-allophycocyanin (APC) (acceptor).

-

Compound Dispensing: Serially dilute GSK6853 and this compound in assay buffer and dispense into a 384-well plate.

-

Donor Addition: Add the Europium-labeled BRPF1 bromodomain to all wells.

-

Incubation: Incubate the plate for a defined period (e.g., 15-60 minutes) at room temperature to allow for compound binding to the bromodomain.

-

Acceptor Addition: Add a pre-mixed solution of the biotinylated histone peptide and streptavidin-APC to all wells.

-

Final Incubation: Incubate the plate for a further period (e.g., 60 minutes) at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths following excitation (e.g., 340 nm).

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the pIC50 values.

BROMOscan® Assay

The BROMOscan® technology (DiscoverX) is a competition binding assay used to determine the selectivity of inhibitors against a large panel of bromodomains.

Methodology Overview:

-

Assay Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain.

-

Procedure:

-

A specific bromodomain is mixed with the test compound (GSK6853 or this compound).

-

This mixture is then added to wells containing an immobilized ligand that binds to the active site of the bromodomain.

-

If the test compound binds to the bromodomain, it will prevent the bromodomain from binding to the immobilized ligand.

-

The amount of bromodomain bound to the immobilized ligand is quantified using qPCR of the attached DNA tag.

-

-

Data Analysis: A reduction in the amount of bound bromodomain in the presence of the test compound indicates binding. The dissociation constant (Kd) is determined by measuring the amount of bound bromodomain at various compound concentrations.

NanoBRET™ Cellular Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the engagement of GSK6853 and this compound with BRPF1 in living cells.

Caption: NanoBRET™ assay experimental workflow.

Methodology:

-

Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with a plasmid encoding a NanoLuc® luciferase-BRPF1 fusion protein.

-

Cell Seeding: Plate the transfected cells into a white, 96-well assay plate.

-

Compound Treatment: Add serial dilutions of GSK6853 or this compound to the cells.

-

Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the BRPF1 bromodomain.

-

Incubation: Incubate the plate for a specified time (e.g., 2 hours) at 37°C in a CO2 incubator.

-

Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.

-

Data Acquisition: Immediately measure the luminescence signal at two wavelengths (e.g., 450 nm for the donor and 610 nm for the acceptor) using a luminometer.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and plot it against the compound concentration to determine the cellular pIC50 values.

Chemoproteomic Competition Binding Assay

This assay confirms the binding of GSK6853 to endogenous, full-length BRPF1 in a cellular context.

Methodology Overview:

-

Cell Lysis: Prepare cell lysates from a relevant cell line (e.g., HUT-78).

-

Compound Incubation: Incubate the cell lysates with varying concentrations of GSK6853 or this compound.

-

Affinity Resin Pulldown: Add an affinity resin coupled to a broad-spectrum bromodomain inhibitor to pull down bromodomain-containing proteins that are not bound by the test compound.

-

Washing and Elution: Wash the resin to remove non-specifically bound proteins and then elute the captured proteins.

-

Protein Quantification: Analyze the eluted proteins by Western blotting or mass spectrometry to quantify the amount of BRPF1 pulled down at each compound concentration.

-

Data Analysis: A decrease in the amount of BRPF1 pulled down with increasing concentrations of the test compound indicates binding. This data is used to determine the pIC50 for the endogenous protein.

Conclusion

The availability of this compound as a well-characterized negative control is paramount for the rigorous investigation of BRPF1 biology using the chemical probe GSK6853. The significant drop in potency of this compound, attributed to a specific and well-understood structural modification, allows researchers to confidently attribute the cellular and phenotypic effects of GSK6853 to the inhibition of BRPF1. This technical guide provides the necessary quantitative data, experimental methodologies, and conceptual frameworks to facilitate the proper use of this essential control compound, thereby promoting robust and reproducible scientific findings in the field of epigenetics and drug discovery.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. carnabio.com [carnabio.com]

- 4. A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4.5. NanoBRET assay [bio-protocol.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: GSK9311 BRPF1 and BRPF2 Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibition profile of GSK9311 against Bromodomain and PHD Finger-containing proteins 1 (BRPF1) and 2 (BRPF2). This compound was specifically designed as a less active analogue of the potent BRPF1 inhibitor GSK6853, serving as a crucial negative control for interpreting phenotypic assays and confirming on-target effects.[1][2][3][4]

Quantitative Inhibition Data

This compound demonstrates significantly lower potency against both BRPF1 and BRPF2 compared to its active counterpart, GSK6853. This reduced activity is by design, resulting from the alkylation of the 5-amide group, which sterically hinders the optimal conformation required for potent binding to the BRPF1 bromodomain.[4] The inhibitory activities are summarized below.

| Compound | Target | Assay Type | pIC50 | IC50 | Notes |

| This compound | BRPF1 | Biochemical | 6.0 | 1 µM | Negative control probe.[1][2][5] |

| BRPF2 | Biochemical | 4.3 | 50 µM | ~1000-fold less potent than GSK6853 against BRPF1.[1][2][5] | |

| BRPF1 | Cellular (NanoBRET) | 5.4 | 4 µM | Demonstrates reduced effect in a cellular context.[4][6][7] | |

| GSK6853 | BRPF1 | Biochemical | 9.5 (pKd) | 0.3 nM | Potent and highly selective chemical probe.[4][6] |

| BRPF1 | Cellular (NanoBRET) | 7.7 | 20 nM | Potent cellular activity.[4][6][7] |

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency.

Mechanism of Action and BRPF Signaling

BRPF proteins (BRPF1, BRPF2, and BRPF3) are critical scaffolding components of the MYST family of histone acetyltransferase (HAT) complexes.[4][6][8] These complexes play a pivotal role in epigenetic regulation by acetylating lysine residues on histone tails, which in turn modulates chromatin structure and gene expression.[9]

-

BRPF1 is a core component of the MOZ (Monocytic Leukemia Zinc Finger Protein, also known as KAT6A) and MORF (MOZ-Related Factor, also known as KAT6B) HAT complexes.[8][9][10] These complexes are crucial for processes like hematopoietic development and the regulation of gene expression, including key oncogenes and HOX genes.[8][9][10]

-

BRPF2 (also known as BRD1) preferentially associates with the HBO1 (HAT bound to ORC1, also known as KAT7) complex.[8][11] This complex is vital for global H3K14 acetylation and plays a key role in erythropoiesis and embryonic development.[8][11]

BRPF inhibitors, including this compound and its active analogues, function by competitively binding to the bromodomain of the BRPF protein. The bromodomain is a specialized protein module that recognizes and binds to acetylated lysine residues on histones.[9] By occupying this binding pocket, the inhibitor prevents the HAT complex from anchoring to chromatin, thereby disrupting the downstream process of histone acetylation and altering gene transcription.[9]

Experimental Protocols

The inhibitory activity of this compound and related compounds is typically determined using a combination of biochemical and cellular assays.

Biochemical TR-FRET Assay

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is commonly used to measure the inhibition of the interaction between the BRPF bromodomain and an acetylated histone peptide in a purified, biochemical system.

Methodology:

-

Reagents:

-

Recombinant, purified BRPF1 or BRPF2 bromodomain, often with an affinity tag (e.g., His-tag).

-

A synthetic biotinylated peptide derived from a histone tail containing an acetylated lysine residue (e.g., H4K12ac).

-

A FRET donor fluorophore conjugated to an antibody against the affinity tag (e.g., Europium-labeled anti-His).

-

A FRET acceptor fluorophore conjugated to streptavidin (e.g., Allophycocyanin-Streptavidin).

-

Test compound (this compound) at varying concentrations.

-

-

Procedure:

-

The BRPF bromodomain, histone peptide, and FRET pair are incubated together in a microplate well. This allows the bromodomain to bind the peptide, bringing the donor and acceptor fluorophores into close proximity.

-

The test compound, this compound, is added to the wells.

-

If this compound binds to the bromodomain, it displaces the acetylated histone peptide.

-

-

Detection:

-

The plate is excited at a wavelength specific to the donor (Europium).

-

If the donor and acceptor are in proximity, energy is transferred, and the acceptor (Allophycocyanin) emits light at a specific wavelength.

-

The ratio of acceptor to donor emission is measured. A decrease in this ratio indicates inhibition of the protein-peptide interaction.

-

-

Analysis:

-

Data is plotted as the FRET ratio versus the logarithm of the inhibitor concentration.

-

An IC50 value is calculated from the resulting dose-response curve.

-

Cellular NanoBRET Target Engagement Assay

To confirm that an inhibitor can enter cells and engage its target in a physiological context, a NanoBRET (Bioluminescence Resonance Energy Transfer) assay is employed.[4][6][7]

Methodology:

-

Cell Line Engineering:

-

A suitable human cell line (e.g., HEK293) is transiently transfected with two plasmids.

-

The first plasmid expresses the BRPF1 bromodomain fused to a NanoLuc (Nluc) luciferase (the BRET donor).

-

The second plasmid expresses a histone protein (e.g., H3.3) fused to a HaloTag (the BRET acceptor).

-

-

Procedure:

-

The transfected cells are plated in a multi-well plate.

-

A cell-permeable HaloTag ligand labeled with a fluorescent dye (the BRET acceptor) is added to the cells and incubated, allowing it to covalently bind to the HaloTag-histone fusion protein.

-

The test compound (this compound) is added to the cells at various concentrations and incubated to allow for cell entry and target binding.

-

-

Detection:

-

A furimazine substrate for the Nluc luciferase is added. As Nluc processes the substrate, it emits blue light.

-

If the Nluc-BRPF1 fusion protein is bound to the HaloTag-histone on the chromatin, the emitted energy from Nluc excites the nearby fluorescent acceptor, which then emits light at a longer wavelength (e.g., red).

-

The ratio of light emission at the acceptor and donor wavelengths is measured.

-

-

Analysis:

-

Inhibition is observed as a decrease in the BRET ratio, indicating that the compound has displaced the Nluc-BRPF1 from the histone.

-

An IC50 value is determined from the dose-response curve, reflecting the compound's potency within a living cell.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Essential gene screening identifies the bromodomain-containing protein BRPF1 as a new actionable target for endocrine therapy-resistant breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound hydrochloride | Epigenetic Reader Domain | TargetMol [targetmol.com]

- 6. GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Selective Targeting of Bromodomains of the Bromodomain-PHD Fingers Family Impairs Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]

- 10. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

Unveiling the Inhibitory Profile of GSK9311 on BRPF Bromodomains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory activity of GSK9311 against the bromodomain and PHD finger (BRPF) family of proteins. This compound serves as a valuable chemical tool for studying the biological functions of BRPF bromodomains due to its differential inhibitory profile. This document outlines its potency, the experimental methodologies used for its characterization, and the relevant signaling pathways in which BRPF proteins are implicated.

Data Presentation: this compound pIC50 Values

The inhibitory potency of this compound against BRPF bromodomains has been quantified using pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The available data for this compound is summarized in the table below.

| Bromodomain | pIC50 |

| BRPF1 | 6.0[1] |

| BRPF2 | 4.3[1] |

| BRPF3 | Data not available |

Note: this compound is characterized as a less active analogue of the potent BRPF1 inhibitor GSK6853 and is often utilized as a negative control in experiments.[1]

Experimental Protocols

The determination of pIC50 values and the characterization of inhibitor-bromodomain interactions rely on robust biophysical and biochemical assays. The following are detailed overviews of the key experimental protocols relevant to the study of this compound.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based assay technology used to study biomolecular interactions in a homogeneous format. It is frequently employed for inhibitor screening and determination of IC50 values.

Principle: The assay utilizes two types of beads: a Donor bead and an Acceptor bead. The Donor bead, upon excitation at 680 nm, converts ambient oxygen to singlet oxygen. If an Acceptor bead is in close proximity (within ~200 nm), the singlet oxygen triggers a chemiluminescent signal in the Acceptor bead, which is detected at 520-620 nm. In the context of bromodomain inhibitor screening, a biotinylated histone peptide substrate is bound to a streptavidin-coated Donor bead, and a GST-tagged bromodomain protein is bound to a Glutathione-coated Acceptor bead. The interaction between the bromodomain and the histone peptide brings the beads together, generating a signal. A competitive inhibitor like this compound will disrupt this interaction, leading to a decrease in the AlphaScreen signal.

General Protocol:

-

Reagent Preparation: Prepare solutions of the GST-tagged BRPF bromodomain, the biotinylated histone peptide substrate, this compound at various concentrations, and the AlphaScreen beads in the appropriate assay buffer.

-

Incubation: In a microtiter plate, incubate the BRPF bromodomain with varying concentrations of the inhibitor (this compound).

-

Substrate Addition: Add the biotinylated histone peptide substrate to the wells and incubate to allow for binding to the bromodomain.

-

Bead Addition: Add the Glutathione Acceptor beads and incubate to allow binding to the GST-tagged bromodomain. Following this, add the Streptavidin Donor beads and incubate in the dark to allow binding to the biotinylated histone peptide.

-

Signal Detection: Read the plate on an AlphaScreen-capable microplate reader.

-

Data Analysis: The resulting data is used to generate a dose-response curve, from which the IC50 and subsequently the pIC50 value can be calculated.

BROMOscan

BROMOscan is a competitive binding assay platform used for the quantitative analysis of interactions between small molecules and bromodomains.

Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified using quantitative PCR (qPCR) of the attached DNA tag. A reduction in the amount of bound bromodomain in the presence of the test compound indicates binding.

General Protocol:

-

Compound Preparation: A solution of the test compound (this compound) is prepared.

-

Binding Reaction: The DNA-tagged BRPF bromodomain is incubated with the test compound and an immobilized ligand specific for the bromodomain active site.

-

Washing: Unbound bromodomain is washed away.

-

Quantification: The amount of remaining DNA-tagged bromodomain is quantified using qPCR.

-

Data Analysis: The results are compared to a control (e.g., DMSO) to determine the percent of bromodomain bound. This data is used to calculate binding affinity (Kd) or percentage of inhibition at a given concentration.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat change that occurs when two molecules interact. It is used to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

Principle: An ITC experiment involves titrating a solution of a ligand (e.g., this compound) into a solution of a macromolecule (e.g., a BRPF bromodomain) in the sample cell of a calorimeter. The heat released or absorbed during the binding event is measured.

General Protocol:

-

Sample Preparation: Prepare solutions of the BRPF bromodomain and this compound in the same dialysis buffer to minimize heats of dilution. The protein is placed in the sample cell, and the ligand is loaded into the injection syringe.

-

Titration: A series of small injections of the ligand are made into the protein solution.

-

Heat Measurement: The heat change after each injection is measured and integrated.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.

Mandatory Visualizations

Signaling Pathway of BRPF-containing HAT Complexes

BRPF proteins act as essential scaffolding components within several histone acetyltransferase (HAT) complexes, primarily the MOZ/MORF and HBO1 complexes. These complexes play a crucial role in chromatin remodeling and gene transcription by acetylating histone tails. This acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA, and creating a more open chromatin structure that is accessible to transcription factors.

Caption: BRPF proteins scaffold HAT complexes, leading to histone acetylation and gene transcription.

Experimental Workflow for pIC50 Determination

The process of determining the pIC50 value of an inhibitor like this compound involves a systematic workflow, typically starting with a primary screen followed by dose-response analysis.

Caption: Workflow for determining the pIC50 value of an inhibitor against a bromodomain.

Logical Relationship of BRPF Function and Inhibition

The function of BRPF proteins as epigenetic "readers" is central to their role in gene regulation. Inhibition of their bromodomain disrupts this reading capability, leading to downstream cellular consequences.

Caption: Inhibition of BRPF bromodomains disrupts their reader function, altering gene expression.

References

The Role of GSK9311 in the Study of Histone Acetylation: A Technical Guide

Abstract: Histone acetylation is a fundamental epigenetic modification pivotal to the regulation of gene expression. The study of this process relies on specific molecular tools to dissect the function of the proteins involved. GSK9311 is a chemical probe that serves as an inhibitor of the bromodomain of BRPF1 and BRPF2, key scaffolding proteins within histone acetyltransferase (HAT) complexes. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying histone acetylation. We detail its inhibitory activity, relevant signaling pathways, and comprehensive protocols for key experimental techniques, including Western Blotting, Chromatin Immunoprecipitation sequencing (ChIP-seq), and mass spectrometry-based proteomics. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of epigenetics and chromatin biology.

Introduction to Histone Acetylation and BRPF Proteins

Histone acetylation is a dynamic and reversible post-translational modification (PTM) that primarily occurs on lysine residues within the N-terminal tails of histone proteins. This modification is catalyzed by histone acetyltransferases (HATs) and removed by histone deacetylases (HDACs). The addition of an acetyl group neutralizes the positive charge of the lysine residue, which is thought to weaken the interaction between histones and the negatively charged DNA backbone. This leads to a more relaxed chromatin structure, often referred to as "euchromatin," which is generally more accessible to transcription factors and the transcriptional machinery, leading to gene activation.

The functional consequences of histone acetylation are interpreted by "reader" proteins that contain specialized domains, such as bromodomains, which specifically recognize and bind to acetylated lysine residues. The Bromodomain and PHD Finger-containing Protein (BRPF) family, comprising BRPF1, BRPF2, and BRPF3, are critical components of the MOZ/MORF family of HAT complexes.[1] BRPF1 acts as a scaffold, assembling the HAT complex and playing a crucial role in regulating its enzymatic activity.[1][2] The bromodomain of BRPF1 binds to acetylated histones, which helps to anchor the HAT complex to specific chromatin regions, facilitating the acetylation of nearby histones and promoting gene transcription.[3][4]

This compound: A Chemical Probe for BRPF Bromodomains

This compound is a small molecule inhibitor that targets the bromodomains of BRPF1 and, to a lesser extent, BRPF2.[5][6] It functions by competitively binding to the acetyl-lysine binding pocket of the bromodomain, thereby preventing its interaction with acetylated histones.[3] This action disrupts the recruitment and stabilization of the BRPF1-containing HAT complex at target gene promoters.

Notably, this compound is primarily utilized in research as a less active analogue and negative control for the highly potent and selective BRPF1 inhibitor, GSK6853.[5][7][8] By comparing the effects of GSK6853 with the minimal effects of this compound, researchers can more confidently attribute observed biological outcomes to the specific inhibition of the BRPF1 bromodomain.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound is typically expressed as the half-maximal inhibitory concentration (IC50) or as pIC50, which is the negative logarithm of the IC50 value in molar concentration. The available data for this compound is summarized below.

| Target Protein | pIC50 | IC50 (Molar) | IC50 (nM) | Reference |

| BRPF1 | 6.0 | 1.0 x 10⁻⁶ M | 1000 nM | [5][6] |

| BRPF2 | 4.3 | 5.0 x 10⁻⁵ M | 50118 nM | [5][6] |

Signaling Pathway and Mechanism of Inhibition

The BRPF1 protein is a central component of the MOZ/MORF HAT complex, which is responsible for acetylating histone H3 at several lysine residues (e.g., H3K14, H3K23).[1] The process begins with the recognition of existing acetylation marks on histone tails by the BRPF1 bromodomain. This binding event anchors the entire HAT complex to chromatin, leading to the catalytic activity of MOZ/MORF and subsequent acetylation of adjacent nucleosomes. This propagates a state of active transcription. This compound intervenes by occupying the bromodomain's binding site, preventing the initial recognition step and thereby inhibiting downstream histone acetylation and gene activation.

Methodologies for Studying Histone Acetylation with this compound

To investigate the impact of this compound on histone acetylation, several key experimental techniques are employed. These methods allow for the analysis of both global and locus-specific changes in histone modifications.

Western Blotting for Global Acetylation Changes

Western blotting is a standard technique used to assess changes in the overall levels of specific histone modifications in response to treatment with an inhibitor like this compound.

Experimental Protocol:

-

Histone Extraction (Acid Extraction):

-

Harvest cells (typically 1-10 million) and wash with ice-cold PBS.[9]

-

Lyse cells in a Triton Extraction Buffer (TEB) to release nuclei.[10]

-

Centrifuge to pellet the nuclei and discard the supernatant.[10]

-

Resuspend the nuclear pellet in 0.2 N HCl and rotate overnight at 4°C to extract basic histone proteins.[10]

-

Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.[9]

-

Transfer the supernatant containing histones to a new tube. The protein concentration can be quantified using a Bradford or similar assay.[11]

-

-

SDS-PAGE and Transfer:

-

Dilute 3-5 µg of histone extract in SDS-loading buffer and heat at 95°C for 5 minutes.[12]

-

Separate proteins on a high-percentage (e.g., 12-15%) SDS-polyacrylamide gel to resolve low molecular weight histones.[13]

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane (a 0.2 µm pore size is recommended for optimal retention of small histone proteins).[13]

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20).[13]

-

Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-acetyl-H3K14) overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[12] A total histone H3 antibody should be used as a loading control.

-

Chromatin Immunoprecipitation (ChIP-seq) for Locus-Specific Analysis

ChIP followed by next-generation sequencing (ChIP-seq) is a powerful method to identify the specific genomic regions where histone acetylation is altered following this compound treatment.

Experimental Protocol:

-

Cell Treatment and Cross-linking:

-

Treat cultured cells (e.g., 10-20 million cells per IP) with this compound or a vehicle control (DMSO) for the desired time.

-

Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 8-10 minutes at room temperature to cross-link proteins to DNA.[14][15]

-

Quench the reaction by adding glycine.

-

-

Chromatin Preparation:

-

Immunoprecipitation (IP):

-

Washes and Elution:

-

Perform a series of washes with low-salt, high-salt, and LiCl buffers to remove non-specifically bound chromatin.[17]

-

Elute the immunoprecipitated chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified ChIP DNA and an input control sample.

-

Perform high-throughput sequencing. The resulting data is then analyzed to identify genomic regions with differential histone acetylation between this compound-treated and control samples.[18]

-

Mass Spectrometry for Detailed PTM Analysis

Mass spectrometry (MS)-based proteomics provides an unbiased and highly quantitative method to profile a wide range of histone PTMs simultaneously, allowing for the discovery of unexpected changes in the "histone code."

Experimental Protocol:

-

Histone Extraction:

-

Extract histones from treated and control cells as described in the Western Blotting protocol (Section 5.1). Purity is critical for MS analysis.

-

-

Sample Preparation for Bottom-Up MS:

-

Chemical Derivatization: To overcome the issue of trypsin digestion creating very small, poorly retained peptides from basic histone tails, the sample is first derivatized. Lysine residues are chemically acetylated or propionylated using acetic or propionic anhydride. This neutralizes their charge and prevents trypsin cleavage at these sites.[19]

-

Proteolytic Digestion: Digest the derivatized histones into peptides using trypsin. Trypsin will now only cleave at arginine residues, generating larger peptides suitable for MS analysis.[10][19]

-

Peptide Desalting: Clean up the peptide samples using C18 StageTips or a similar method to remove salts and contaminants before MS analysis.[19]

-

-

LC-MS/MS Analysis:

-

Separate the peptides using nano-flow liquid chromatography (nLC) coupled directly to a high-resolution mass spectrometer.[20]

-

The mass spectrometer is typically operated in a data-dependent acquisition (DDA) mode, where it cycles between acquiring a full MS scan and fragmenting the most abundant peptide ions (MS/MS).[20]

-

-

Data Analysis:

-

The resulting MS/MS spectra are searched against a histone protein database to identify the peptides and their modifications.

-

Specialized software is used to quantify the relative abundance of each modified peptide by integrating the area of its corresponding peak in the MS1 scan. This allows for a precise comparison of histone PTM levels between the this compound-treated and control samples.[21]

-

Conclusion

This compound is an invaluable tool for the study of histone acetylation, primarily serving as a specific but less potent inhibitor of the BRPF1 bromodomain. Its most critical application is as a negative control alongside highly potent inhibitors like GSK6853, enabling researchers to confirm that the observed cellular and transcriptional effects are a direct consequence of BRPF1 bromodomain inhibition. The experimental protocols detailed in this guide—Western Blotting, ChIP-seq, and mass spectrometry—provide a robust framework for dissecting the precise role of BRPF1-mediated histone acetylation in gene regulation. By employing these methodologies, scientists can further elucidate the epigenetic mechanisms underlying health and disease, potentially identifying new therapeutic targets for a range of pathologies, including cancer.[1][2]

References

- 1. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. GSK6853 | Structural Genomics Consortium [thesgc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. biochem.slu.edu [biochem.slu.edu]

- 10. pubcompare.ai [pubcompare.ai]

- 11. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Histone extraction, Western blot analysis and quantification [bio-protocol.org]

- 13. docs.abcam.com [docs.abcam.com]

- 14. bosterbio.com [bosterbio.com]

- 15. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 16. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. news-medical.net [news-medical.net]

- 19. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification and quantification of histone PTMs using high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Unveiling the Cellular Landscape of GSK9311: A Technical Guide to its Bromodomain Targets

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for understanding the cellular targets and mechanisms of action of GSK9311. As a less active analog of the potent BRPF1 bromodomain inhibitor GSK6853, this compound is a crucial tool for target validation and serves as a negative control in experimental settings.[1][2] This guide will delve into the quantitative binding data of this compound, the intricate signaling pathways modulated by its targets, and detailed methodologies for key experimental assays used in its characterization.

Quantitative Analysis of this compound Target Engagement

This compound primarily interacts with the bromodomains of Bromodomain and PHD Finger-Containing Protein 1 (BRPF1) and Bromodomain and PHD Finger-Containing Protein 2 (BRPF2).[1][3] The inhibitory activity of this compound is quantified by its pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50).

| Compound | Target | pIC50 |

| This compound | BRPF1 | 6.0 |

| This compound | BRPF2 | 4.3 |

Table 1: Inhibitory Potency of this compound. This table summarizes the reported pIC50 values of this compound against its primary cellular targets, the bromodomains of BRPF1 and BRPF2.[1][3]

Deciphering the Signaling Pathways of BRPF Proteins

BRPF1 and BRPF2 are critical scaffolding proteins that play a pivotal role in the assembly and function of distinct histone acetyltransferase (HAT) complexes. These complexes are instrumental in regulating gene expression through the acetylation of histone tails, a key epigenetic modification.

The BRPF1-MOZ/MORF Histone Acetyltransferase Complex

BRPF1 is an essential component of the MOZ (Monocytic Histone Acetyltransferase) and MORF (MOZ-Related Factor) HAT complexes.[4][5] These complexes are involved in the acetylation of histone H3 at lysine 14 (H3K14) and lysine 23 (H3K23), which are generally associated with transcriptional activation.[5][6] The bromodomain of BRPF1 recognizes acetylated lysine residues on histones, thereby anchoring the complex to chromatin and facilitating the acetylation of neighboring histones by the catalytic MOZ/MORF subunit.[7] This process is crucial for normal development, including hematopoiesis and neurogenesis, and its dysregulation is implicated in various cancers.[8][9]

The BRPF2-HBO1 Histone Acetyltransferase Complex

BRPF2, also known as BRD1, acts as a scaffold for the HBO1 (Histone Acetyltransferase Bound to ORC1) HAT complex.[6][10] This complex, which also includes ING4 or ING5 and EAF6, is a major regulator of H3K14 acetylation.[11][12] The BRPF2 bromodomain is thought to recognize acetylated histones, thereby recruiting the HBO1 complex to specific chromatin regions to promote transcriptional activation.[13] This pathway is vital for processes such as erythropoiesis and embryonic development.[11][14]

Experimental Protocols for Characterizing this compound

A variety of biophysical and cellular assays are employed to characterize the interaction of inhibitors like this compound with their target bromodomains. Below are detailed methodologies for key experiments.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based proximity assay used to study biomolecular interactions, such as the binding of an inhibitor to a bromodomain.

Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads. In the context of a bromodomain inhibitor screening, a biotinylated histone peptide (the natural ligand) is bound to streptavidin-coated Donor beads, and a His-tagged bromodomain protein is bound to Nickel chelate-coated Acceptor beads. When the histone peptide and bromodomain interact, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. An inhibitor that binds to the bromodomain will disrupt the peptide-bromodomain interaction, leading to a decrease in the AlphaScreen signal.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

-

Dilute the His-tagged BRPF1 or BRPF2 bromodomain protein and the biotinylated histone H3 or H4 peptide in the assay buffer to desired concentrations.

-

Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.

-

Reconstitute AlphaScreen Donor and Acceptor beads in the dark.

-

-

Assay Procedure (384-well plate format):

-

Add 2.5 µL of the test compound (this compound) or DMSO (control) to the wells.

-

Add 2.5 µL of the His-tagged bromodomain protein solution.

-

Add 2.5 µL of the biotinylated histone peptide solution.

-

Incubate for 30 minutes at room temperature.

-

Add 2.5 µL of a pre-mixed solution of streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads.

-

Incubate for 1-2 hours at room temperature in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated relative to the DMSO control wells.

-

IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

-

NanoBRET™ Cellular Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the quantification of compound binding to a target protein within living cells.

Principle: This technology uses a target protein fused to a NanoLuc® luciferase (the energy donor) and a cell-permeable fluorescent tracer that binds to the target protein (the energy acceptor). When the tracer binds to the NanoLuc®-tagged protein, BRET occurs upon addition of the substrate, resulting in a detectable fluorescent signal. A test compound that enters the cell and binds to the target protein will compete with the tracer, leading to a decrease in the BRET signal.

Detailed Protocol:

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in DMEM supplemented with 10% FBS.

-

Cells are transfected with a plasmid encoding the BRPF1 or BRPF2 bromodomain fused to NanoLuc® luciferase.

-

-

Assay Procedure (96-well plate format):

-

Transfected cells are harvested and resuspended in Opti-MEM.

-

A serial dilution of this compound is prepared.

-

The NanoBRET™ tracer is added to the cell suspension.

-

The cell suspension with the tracer is dispensed into the wells of a white assay plate containing the diluted compound or DMSO.

-

The plate is incubated for 2 hours at 37°C in a CO2 incubator.

-

The NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added to the wells.

-

The plate is read immediately on a luminometer capable of measuring donor (460 nm) and acceptor (610 nm) emission wavelengths.

-

-

Data Analysis:

-

The BRET ratio is calculated as the acceptor emission divided by the donor emission.

-

The data is normalized to controls, and IC50 values are determined from the dose-response curves.

-

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Principle: A solution of the ligand (e.g., this compound) is titrated into a solution of the protein (e.g., BRPF1 bromodomain) in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein. The resulting isotherm can be fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Detailed Protocol:

-

Sample Preparation:

-

The BRPF1 or BRPF2 bromodomain protein is purified and dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

-

This compound is dissolved in DMSO and then diluted in the final dialysis buffer to a concentration 10-20 times that of the protein. The final DMSO concentration should be matched in the protein solution.

-

-

ITC Experiment:

-

The sample cell is filled with the protein solution (e.g., 20-50 µM).

-

The injection syringe is filled with the this compound solution (e.g., 200-500 µM).

-

A series of small injections (e.g., 2-5 µL) of the this compound solution are made into the sample cell at a constant temperature.

-

The heat change after each injection is measured.

-

-

Data Analysis:

-

The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

-

A binding isotherm is generated by plotting the heat change against the molar ratio of this compound to the bromodomain.

-

The isotherm is fitted to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters (Kd, n, ΔH).

-

Conclusion

This compound serves as an indispensable tool for probing the function of BRPF1 and BRPF2 bromodomains. Its characterization through a suite of robust biophysical and cellular assays provides a clear understanding of its target engagement and inhibitory mechanism. The signaling pathways in which BRPF1 and BRPF2 participate are central to epigenetic regulation and are implicated in a range of diseases, making them attractive targets for therapeutic intervention. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively utilize this compound in their investigations of bromodomain biology and drug discovery.

References

- 1. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]

- 2. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. promegaconnections.com [promegaconnections.com]

- 7. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eubopen.org [eubopen.org]

- 11. reactionbiology.com [reactionbiology.com]

- 12. researchgate.net [researchgate.net]

- 13. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to GSK9311 and the Interrogation of BRPF1-Mediated Signaling in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of epigenetic drug discovery, the use of precise molecular tools is paramount to validating novel therapeutic targets. This technical guide focuses on GSK9311, a critical chemical tool for studying the function of Bromodomain and PHD Finger-Containing Protein 1 (BRPF1) in cancer. Contrary to being a therapeutic agent itself, this compound serves as a negative control for GSK6853, a potent and highly selective BRPF1 inhibitor. The pairing of an active chemical probe with an inactive, structurally similar control is a cornerstone of rigorous chemical biology, ensuring that observed biological effects are directly attributable to the inhibition of the intended target. This guide will provide an in-depth overview of the BRPF1 signaling pathway, its role in oncology, and the methodologies for utilizing the GSK6853/GSK9311 probe-control pair to dissect its function.

The Role of BRPF1 in Cancer Signaling

BRPF1 is a multidomain scaffolding protein that plays a crucial role in regulating gene transcription through chromatin remodeling.[1][2][3] It is a key component of the MOZ (Monocytic Leukemia Zinc Finger Protein, also known as KAT6A) and MORF (MOZ-Related Factor, also known as KAT6B) histone acetyltransferase (HAT) complexes.[1][4][5]

The primary functions of BRPF1 include:

-

Scaffolding: BRPF1 is essential for the assembly and stability of the MOZ/MORF HAT complexes, bringing together the catalytic HAT subunit with other regulatory proteins like ING5 and MEAF6.[3][5][6]

-

Chromatin Reading: BRPF1 contains several domains, including a bromodomain and two PHD fingers, that recognize specific post-translational modifications on histone tails, particularly acetylated lysines.[1][3] This "reading" function helps to tether the HAT complex to specific genomic loci.

-

HAT Activity Regulation: BRPF1 allosterically enhances the HAT activity of the MOZ/MORF enzymes, promoting the acetylation of histone H3, notably at lysine 23 (H3K23ac).[1][6]

This targeted histone acetylation leads to a more open chromatin structure, facilitating the transcription of target genes. In various cancers, including hepatocellular carcinoma (HCC), non-small cell lung cancer (NSCLC), and breast cancer, BRPF1 is frequently overexpressed and contributes to tumorigenesis by upregulating the expression of key oncogenes such as E2F2 and EZH2.[4][7][8][9][10][11] Dysregulation of BRPF1-mediated signaling has been linked to enhanced cell proliferation, cancer stemness, and poor patient prognosis.[4][7][10]

BRPF1-Mediated Gene Regulation Pathway

The following diagram illustrates the central role of BRPF1 in the MOZ/MORF HAT complex and its impact on gene transcription.

References

- 1. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases [frontiersin.org]

- 6. BRPF1-KAT6A/KAT6B Complex: Molecular Structure, Biological Function and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioengineer.org [bioengineer.org]

- 8. BRPF1 inhibitor GSK6853 inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Essential gene screening identifies the bromodomain-containing protein BRPF1 as a new actionable target for endocrine therapy-resistant breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the BRPF Family of Proteins and the Bromodomain Inhibitor GSK9311

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Bromodomain and PHD Finger-containing (BRPF) family of proteins—BRPF1, BRPF2, and BRPF3—and the chemical probe GSK9311. This document details their biological roles, the mechanism of inhibition by this compound, quantitative biochemical data, and detailed experimental protocols for studying their interaction.

Core Concepts: The BRPF Family of Proteins

The BRPF family, comprising BRPF1, BRPF2, and BRPF3, are crucial scaffold proteins that play a pivotal role in the assembly and function of histone acetyltransferase (HAT) complexes.[1][2][3][4] These proteins are essential epigenetic regulators, influencing gene transcription, DNA replication, and repair.[5][6][7]

Key Functions and Complexes:

-

BRPF1: Primarily acts as a scaffold for the MOZ (KAT6A) and MORF (KAT6B) HAT complexes.[8][9][10][11] The BRPF1-containing MOZ/MORF complex, which also includes ING5 and MEAF6, is a key regulator of histone H3 acetylation, particularly at lysines 14 and 23 (H3K14ac and H3K23ac).[8][11] This complex is vital for embryonic development, hematopoiesis, and has been implicated in various cancers, including acute myeloid leukemia and liver cancer.[4][7][8] Downstream targets of the BRPF1-MOZ/MORF complex in liver cancer include the oncogenes E2F2 and EZH2.[8]

-

BRPF2 (also known as BRD1) and BRPF3: These two proteins are primary scaffolding partners for the HBO1 (KAT7) HAT complex.[12][13][14][15] The BRPF2/3-HBO1 complexes are the main drivers of global H3K14 acetylation.[13][14] These complexes are crucial for DNA replication licensing and activation, as well as for developmental processes such as erythropoiesis.[2][5][14][16][17]

Protein Domain Architecture:

The BRPF proteins share a conserved domain structure, which allows them to act as multivalent chromatin readers and scaffolding platforms:[12]

-

PZP (PHD-Zinc Knuckle-PHD) Domain: This N-terminal domain recognizes unmodified histone H3 tails.[4]

-

Bromodomain (BRD): This domain is responsible for recognizing and binding to acetylated lysine residues on histone tails, thereby tethering the HAT complex to active chromatin regions.

-

PWWP Domain: This domain binds to methylated histones, particularly H3K36me3, further anchoring the complex to specific chromatin locations.[4]

This compound: A Chemical Probe for BRPF Bromodomains

This compound is a chemical compound that acts as an inhibitor of the BRPF family bromodomains. It is structurally related to and serves as a less active analogue or negative control for the potent and selective BRPF1 inhibitor, GSK6853.[18] By occupying the acetyl-lysine binding pocket of the bromodomain, these inhibitors prevent the BRPF proteins from docking onto acetylated histones, thereby disrupting the function of the associated HAT complexes.

Quantitative Data on BRPF Inhibitors

The following tables summarize the inhibitory activities of this compound and related compounds against the BRPF family bromodomains. The data is compiled from various biochemical and cellular assays.

Table 1: Inhibitory Activity of this compound

| Target | Assay Type | pIC50 | IC50 (nM) | Notes |

| BRPF1 | Biochemical | 6.0 | 1,000 | Serves as a less active analogue to GSK6853. |

| BRPF2 | Biochemical | 4.3 | 50,118 | Significantly weaker inhibition compared to BRPF1. |

| BRPF3 | Not Reported | - | - | Data for this compound against BRPF3 is not readily available. |

pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.

Table 2: Comparative Inhibitory Activity of Potent BRPF Probes

| Compound | Target | Assay Type | Measurement | Value (nM) | Selectivity Notes |

| GSK6853 | BRPF1 | TR-FRET | IC50 | 8 | >1600-fold selective for BRPF1 over a panel of 48 other bromodomains.[18][19][20][21] |

| BRPF1 | BROMOscan | Kd | 0.3 | ||

| BRPF1 | NanoBRET™ (Cellular) | IC50 | 20 | [18] | |

| GSK5959 | BRPF1 | Biochemical | IC50 | 80 | >100-fold selective for BRPF1 over BRPF2/3 and BET family.[22] |

| BRPF2 | Biochemical | pIC50 = 5.2 | 6,310 | [22] | |

| BRPF3 | Biochemical | pIC50 = 4.5 | 31,623 | [22] | |

| PFI-4 | BRPF1 | Biochemical | IC50 | 80 | [22] |

| BRPF2 | Biochemical | IC50 | 7,900 | [22] | |

| BRPF3 | Biochemical | IC50 | >10,000 | [22] | |

| OF-1 | BRPF1B | Biochemical | Kd | 100 | Pan-BRPF inhibitor.[22] |

| BRPF2 | Biochemical | Kd | 500 | [22] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between inhibitors like this compound and the BRPF proteins.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Principle: A solution of the ligand (inhibitor) is titrated into a solution of the protein in the sample cell of a calorimeter. The heat released or absorbed is measured after each injection.

Detailed Methodology:

-

Sample Preparation:

-

Express and purify the bromodomain of the target BRPF protein (e.g., BRPF1, BRPF2, or BRPF3).

-

Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Crucially, both the protein and the ligand must be in an identical, matched buffer to minimize heats of dilution. [23] This is typically achieved by dialyzing the protein against the final experimental buffer, and then using this same dialysis buffer to dissolve the ligand. A common buffer is 20 mM HEPES, pH 7.5, 150 mM NaCl.

-

Degas all solutions thoroughly before use to prevent air bubbles.[23]

-

-

Typical Concentrations:

-

Instrument Setup (e.g., MicroCal ITC200):

-

Experimental Run:

-

Load the protein solution into the sample cell (~200-300 µL).

-

Load the ligand solution into the injection syringe (~40-100 µL).

-

Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, followed by a series of larger injections (e.g., 2 µL each) with sufficient spacing (e.g., 180 seconds) to allow the signal to return to baseline.[25]

-

-

Data Analysis:

-

Integrate the peaks from each injection to determine the heat change.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to calculate Kd, n, and ΔH.

-

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)

DSF measures the thermal stability of a protein by monitoring its unfolding as a function of temperature. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).

Principle: A fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins is used. As the protein is heated and unfolds, its hydrophobic core becomes exposed, causing the dye to bind and fluoresce.[26][27]

Detailed Methodology:

-

Reaction Setup (in a 96- or 384-well PCR plate):

-

Prepare a master mix containing the purified BRPF bromodomain (typically 2-4 µM final concentration) and the fluorescent dye (e.g., 5x SYPRO Orange) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5, 100 mM NaCl).[28]

-

Dispense the master mix into the wells of the PCR plate.

-

Add the test compound (this compound) or DMSO control to the wells. The final DMSO concentration should be kept low and constant across all wells (e.g., 1%).

-

-

Instrumentation (Real-Time PCR machine):

-

Place the plate in the instrument.

-

Set up a temperature ramp, for example, from 25°C to 95°C with a ramp rate of 0.5-1.0°C per minute.

-

Monitor the fluorescence at the appropriate excitation/emission wavelengths for the dye.

-

-

Data Analysis:

-

Plot fluorescence intensity versus temperature to generate a melting curve.

-

The midpoint of the unfolding transition is the melting temperature (Tm). This is often calculated by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative.

-

The change in melting temperature (ΔTm) in the presence of the compound compared to the DMSO control indicates the extent of stabilization and is a measure of binding.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a drug in a cellular environment. It leverages the same principle as DSF: ligand binding stabilizes the target protein against thermal denaturation.[28]

Principle: Intact cells are treated with a compound and then heated. The heat causes unstabilized proteins to denature and aggregate. After cell lysis, the aggregated proteins are removed, and the amount of soluble target protein remaining is quantified.

Detailed Methodology:

-

Cell Treatment:

-

Culture cells of interest and treat them with various concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 1 hour) at 37°C.

-

-

Thermal Challenge:

-

Aliquot the cell suspensions into PCR tubes or a PCR plate.

-

Heat the samples to a specific temperature for a short duration (e.g., 3-5 minutes). A temperature gradient is often used initially to determine the optimal temperature for the isothermal dose-response experiment.[28] This optimal temperature is one where most of the unbound protein denatures, but stabilized protein remains soluble.

-

Include a non-heated control sample at room temperature.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells, often through freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

-

-

Quantification of Soluble Protein:

-

Carefully collect the supernatant, which contains the soluble protein fraction.

-

Quantify the amount of the target BRPF protein in the supernatant using a standard protein detection method, such as:

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the BRPF protein.

-

AlphaScreen/AlphaLISA or HTRF: These are high-throughput, no-wash immunoassay formats that can be used for quantification in a microplate setup.[28]

-

-

-

Data Analysis:

-

For a thermal shift curve, plot the percentage of soluble protein remaining against the temperature. A shift in the curve to the right indicates stabilization.

-

For an isothermal dose-response curve, plot the amount of soluble protein at a single, fixed temperature against the logarithm of the compound concentration. This allows for the determination of an EC50 for target engagement in a cellular context.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the composition of the BRPF-containing HAT complexes, their signaling pathways, and a typical experimental workflow for inhibitor characterization.

BRPF1-MOZ/MORF Complex Signaling Pathway

Caption: BRPF1 scaffolds the MOZ/MORF HAT complex to regulate gene transcription.

BRPF2/3-HBO1 Complex Signaling Pathway

Caption: BRPF2/3 scaffolds the HBO1 HAT complex to regulate DNA replication.

Experimental Workflow for BRPF Inhibitor Characterization

Caption: Workflow for the characterization of a BRPF bromodomain inhibitor.

References

- 1. academic.oup.com [academic.oup.com]

- 2. libsearch.bethel.edu [libsearch.bethel.edu]

- 3. Unraveling Protein Stability with Differential Scanning Fluorimetry - Creative Proteomics [iaanalysis.com]

- 4. Crosstalk between epigenetic readers regulates the MOZ/MORF HAT complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. Deciphering structure, function and mechanism of lysine acetyltransferase HBO1 in protein acetylation, transcription regulation, DNA replication and its oncogenic properties in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Chromatin Regulator Brpf1 Regulates Embryo Development and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]